molecular formula C10H7ClFNO2 B8245173 methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No.: B8245173
M. Wt: 227.62 g/mol
InChI Key: IMYKCTSTNUIUPI-UHFFFAOYSA-N
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Description

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target of interest.

Properties

IUPAC Name

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-5-2-3-6(11)8(12)9(5)13-7/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYKCTSTNUIUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate (15.08 g, 59 mmol) in xylene (200 mL) was added dropwise to stirred xylene (1 L) under reflux. The mixture was stirred for 3 h, cooled to room temperature, concentrated in vacuo and purified by column chromatography [SiO2; isopropyl ether-hexane (5:2)] to give the product (2.3 g, 17% yield) as a colourless solid: IR νmax (Nujol)/cm−1 3298, 1709, 1460, 1377, 1204 and 737; NMR δH (400 MHz, CDCl3) 3.85 (3H, s) 7.09-7.15 (1H, m) 7.21 (1H, m) 7.38 (1H, m) and 9.05 (1H, brs).
Name
methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate
Quantity
15.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
17%

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